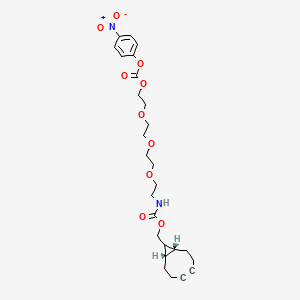![molecular formula C6H5N3O B14884480 6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyridazine ring. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a versatile building block for the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another approach involves the use of cyclization reactions, ring annulation, and cycloaddition techniques .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the ring system, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Manganese triflate and tert-butyl hydroperoxide in aqueous conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Applications De Recherche Scientifique
6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), thereby reducing inflammation and pain . The compound’s structure allows it to fit into the active site of COX-2, inhibiting its activity and preventing the formation of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
Pyridazin-3(2H)-one: Another pyridazine derivative with diverse pharmacological activities.
Pyrrolo[3,4-b]pyridin-5-one: A related compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a fused pyrimidine ring system, used in various medicinal applications.
Uniqueness: 6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one is unique due to its specific ring fusion and the presence of both pyrrole and pyridazine rings. This structural arrangement provides distinct electronic and steric properties, making it a valuable scaffold for drug design and development .
Propriétés
Formule moléculaire |
C6H5N3O |
|---|---|
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
6,7-dihydropyrrolo[3,4-d]pyridazin-5-one |
InChI |
InChI=1S/C6H5N3O/c10-6-5-3-9-8-2-4(5)1-7-6/h2-3H,1H2,(H,7,10) |
Clé InChI |
BFLXKOKJQIFDFY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=NC=C2C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
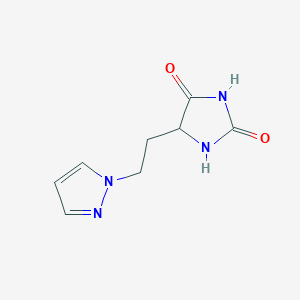
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
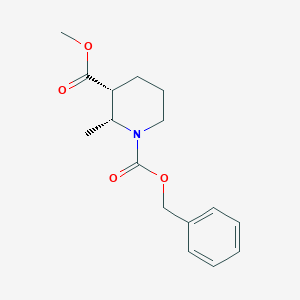
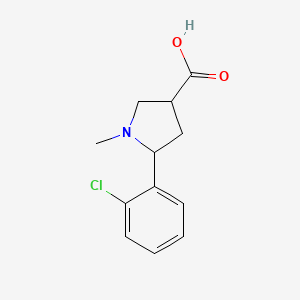
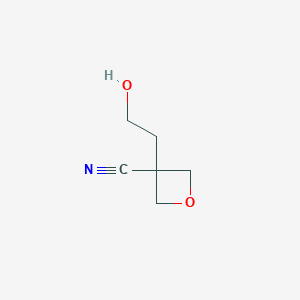
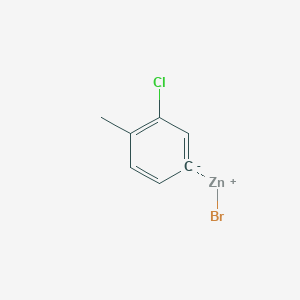

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)

